molecular formula C19H28Cl2N6O3 B1166767 pancreatic polypeptide, salmon CAS No. 107949-92-8

pancreatic polypeptide, salmon

Cat. No.: B1166767
CAS No.: 107949-92-8
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Description

Pancreatic polypeptide (PP) is a 36-amino acid peptide member of the neuropeptide Y (NPY) family, which also includes peptide YY (PYY) and NPY itself . PP is primarily synthesized by pancreatic F cells and released postprandially in proportion to caloric intake . In salmon and other teleost fish, PP shares structural homology with NPY and PYY, though distinct functional roles have evolved . PP regulates energy homeostasis by inhibiting food intake via Y4 receptors in the brainstem and hypothalamus, contrasting with the orexigenic effects of NPY . Clinically, PP secretion is reduced in obesity and pancreatogenic diabetes, serving as a diagnostic biomarker .

Properties

CAS No.

107949-92-8

Molecular Formula

C19H28Cl2N6O3

Synonyms

pancreatic polypeptide, salmon

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The NPY family peptides—PP, NPY, and PYY—exhibit structural similarities but diverge in tissue distribution, receptor affinity, and physiological roles (Table 1).

Table 1: Comparative Features of NPY Family Peptides

Feature Pancreatic Polypeptide (PP) Neuropeptide Y (NPY) Peptide YY (PYY)
Primary Source Pancreatic F cells Central and peripheral neurons Intestinal L cells
Receptor Affinity Y4 (high affinity) Y1, Y2, Y5 Y2 (high affinity)
Physiological Role Anorexigenic; modulates vagal activity Orexigenic; stimulates hunger Anorexigenic; inhibits NPY release
Clinical Relevance Reduced in obesity, chronic pancreatitis, and pancreatogenic diabetes Elevated in obesity and stress Reduced in obesity; blunted by stress
  • Structural Evolution : Salmon PP retains homology with mammalian PP but exhibits species-specific variations that influence receptor binding . For example, teleost PP shares a conserved C-terminal motif critical for Y4 receptor activation, akin to human PP .

Mechanisms in Energy Homeostasis and Disease

  • PP in Glucose Regulation : PP enhances hepatic insulin sensitivity and is suppressed in type 2 diabetes . A study by Hart et al. (2023) demonstrated that a blunted PP response distinguishes pancreatogenic diabetes from type 2 diabetes (sensitivity: 78%, specificity: 85%) .
  • NPY in Stress and Obesity : Chronic stress upregulates NPY, promoting abdominal fat accumulation and hyperphagia . Elevated NPY in obesity exacerbates metabolic dysfunction .
  • PYY in Satiety : Postprandial PYY3–36 inhibits hypothalamic NPY neurons via Y2 receptors, but its secretion is impaired in obesity and further suppressed by psychological stress .

Interspecies Variations and Research Implications

Salmon PP’s structural conservation with human PP makes it a valuable model for studying Y4 receptor interactions. However, teleost-specific adaptations, such as enhanced stability in marine environments, may influence its pharmacokinetics compared to mammalian analogs . For instance, salmon-derived peptides often exhibit prolonged half-lives due to unique post-translational modifications .

Q & A

Q. How to design a meta-analysis framework for PP’s role in fish appetite regulation?

  • Methodological Answer : Extract data from studies reporting PP levels pre-/post-feeding. Use random-effects models to account for interspecies variation. Assess publication bias via funnel plots and Egger’s test. Code analysis in R (metafor package) and share scripts on GitHub .

Q. Tables for Reference

Parameter Recommended Method Key Considerations References
PP QuantificationELISA (species-specific antibodies)Cross-reactivity with PP-family peptides
Receptor BindingRadioligand displacement assaysUse non-degradable analogs (e.g., [D-Trp³²]-PP)
Data ReportingSEM, 95% CI, effect sizesPre-register analysis plans

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